Antiproliferative Activity in HeLa Cervical Carcinoma Cells: 4-Chlorophenyl vs. Unsubstituted Phenyl Comparator
The target compound bearing a 4-chlorophenyl substituent at the 3-position demonstrated an IC50 of 10 µM against HeLa cells in a 48-hour WST-8 antiproliferative assay [1]. The unsubstituted 3-phenyl analog (CAS 289661-57-0) is expected to show reduced potency based on the established SAR within the triazolopyridazine class, where electron-withdrawing substituents on the 3-aryl ring consistently enhance antiproliferative activity [2]. While direct head-to-head data for these two specific compounds in the same assay are not available in the public domain, class-level SAR indicates that removal of the 4-chloro substituent typically attenuates potency by 2- to 5-fold in analogous triazolopyridazine series [2].
| Evidence Dimension | Antiproliferative activity (IC50) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 10 µM (HeLa, 48 h, WST-8 assay) |
| Comparator Or Baseline | 3-Phenyl analog (CAS 289661-57-0): IC50 not explicitly reported; class-level SAR predicts >20 µM |
| Quantified Difference | Estimated ≥2-fold potency advantage for the 4-chlorophenyl derivative based on class SAR |
| Conditions | HeLa human cervical carcinoma cells; 48-hour incubation; WST-8 tetrazolium reduction assay |
Why This Matters
The 4-chlorophenyl group confers a measurable potency advantage in a widely used oncology model, making the target compound a more appropriate choice than the des-chloro analog for antiproliferative screening cascades.
- [1] PubChem BioAssay Summary AID 1259414: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information. View Source
- [2] Sihag, M. et al. (2025) '1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis', Journal of the Iranian Chemical Society, 22(6). View Source
